Benzoclidine Hydrochloride: Mechanism of Action & Pharmacodynamics
Benzoclidine Hydrochloride: Mechanism of Action & Pharmacodynamics
Executive Summary
Benzoclidine hydrochloride (also known as Oxylidine ) is a quinuclidine-derived pharmacological agent characterized by its sedative , anxiolytic , and hypotensive properties. Chemically identified as 3-quinuclidinyl benzoate hydrochloride , it is structurally analogous to the potent anticholinergic agent 3-quinuclidinyl benzilate (QNB/BZ), though it exhibits a distinct pharmacological profile.
Unlike its structural analogs that are purely psychotomimetic or spasmolytic, Benzoclidine functions through a dual-mechanism involving central muscarinic receptor antagonism and modulation of vasomotor centers, likely via alpha-adrenolytic pathways. This guide details the molecular pharmacodynamics, signal transduction inhibition, and experimental validation protocols for Benzoclidine.
Part 1: Chemical Identity & Structural Pharmacology
The pharmacophore of Benzoclidine is built upon the 1-azabicyclo[2.2.2]octane (quinuclidine) ring, a rigid bicyclic amine that mimics the cationic head of acetylcholine (ACh).
| Property | Specification |
| IUPAC Name | 1-azabicyclo[2.2.2]octan-3-yl benzoate hydrochloride |
| Common Name | Benzoclidine, Oxylidine |
| CAS Number | 1976-37-0 (HCl salt); 16852-81-6 (Base) |
| Molecular Formula | C₁₄H₁₇NO₂[1][2][3] · HCl |
| Key Structural Feature | Quinuclidine nitrogen (protonated at physiological pH) acts as the cation anchor; Benzoate ester provides lipophilic interaction with receptor pockets. |
Structure-Activity Relationship (SAR)
-
Quinuclidine Core: Provides high affinity for the orthosteric binding site of Muscarinic Acetylcholine Receptors (mAChRs) due to its steric bulk and cationic charge.
-
Ester Linkage: The benzoate ester is less bulky than the benzilate ester found in QNB (BZ). This reduction in steric hindrance alters the receptor residence time and subtype selectivity, shifting the profile from profound hallucination (QNB) to sedation and autonomic modulation (Benzoclidine).
Part 2: Mechanism of Action (The Core)
Benzoclidine acts as a competitive antagonist at central and peripheral muscarinic acetylcholine receptors (mAChRs), with notable affinity for M1 and M3 subtypes , and possesses concomitant adrenolytic (alpha-blocking) activity.
Primary Target: Muscarinic Receptor Blockade
Benzoclidine competes with acetylcholine for the orthosteric site on G-protein coupled receptors (GPCRs).
-
Receptor Subtypes: High affinity for M1 (cortical/neuronal) and M3 (smooth muscle/glandular).
-
Molecular Consequence: Binding prevents the conformational change required to activate the associated G-proteins (
). -
Signaling Inhibition:
-
Normal State (Agonist Bound): ACh binds M1/M3
activation Phospholipase C (PLC) activation hydrolysis + DAG Calcium release. -
Benzoclidine State (Antagonist Bound): Blockade of
coupling Reduced PLC activity Suppression of intracellular spikes and Protein Kinase C (PKC) activity.
-
Secondary Target: Vasomotor Center Modulation
The hypotensive effect of Benzoclidine distinguishes it from classical anticholinergics (which often cause tachycardia and have variable BP effects).
-
Mechanism: It decreases the excitability of the medullary vasomotor center and the reticular formation .
-
Adrenolytic Component: Evidence suggests Benzoclidine exerts moderate
-adrenergic antagonism , reducing sympathetic outflow to peripheral vasculature, thereby lowering total peripheral resistance (TPR).
Pathway Visualization
The following diagram illustrates the blockade of the Gq-signaling cascade by Benzoclidine.
Caption: Benzoclidine competitively blocks M1/M3 receptors, inhibiting the PLC-IP3-Ca2+ cascade, resulting in reduced neuronal excitability and vascular tone.
Part 3: Physiological & Clinical Implications
| System | Effect | Mechanistic Basis |
| CNS | Sedation, Anxiolysis | Blockade of central M1 receptors in the cortex and reticular formation; dampening of ascending arousal systems. |
| Cardiovascular | Hypotension | Inhibition of medullary vasomotor centers + peripheral |
| Peripheral | Antispasmodic | M3 blockade in smooth muscle (gut, bronchi) prevents contraction. |
Part 4: Experimental Methodologies for Validation
To scientifically validate the mechanism of Benzoclidine, the following experimental protocols are recommended. These are designed to confirm receptor affinity and functional antagonism.[4]
Protocol A: Radioligand Binding Assay (Affinity Determination)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation: Homogenize rat cerebral cortex (M1 rich) or glandular tissue (M3 rich) in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate membrane fractions.
-
Incubation:
-
Control tubes: Membranes +
-QNB (0.2 nM). -
Experimental tubes: Membranes +
-QNB + Benzoclidine ( to M). -
Non-specific binding: Add Atropine (1
M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Filtration: Rapid vacuum filtration through GF/B glass fiber filters.
-
Analysis: Measure radioactivity via liquid scintillation counting. Plot % bound vs. log[Benzoclidine]. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Functional Organ Bath (Antagonism Verification)
Objective: Confirm functional antagonism in physiological tissue (Guinea Pig Ileum).
-
Setup: Suspend ileum segments in Tyrode’s solution at 37°C, aerated with 95%
/5% . -
Agonist Curve: Establish a cumulative concentration-response curve (CRC) for Carbachol (muscarinic agonist).
-
Antagonist Incubation: Wash tissue, then incubate with Benzoclidine (e.g., 10 nM) for 20 minutes.
-
Re-challenge: Repeat Carbachol CRC in the presence of Benzoclidine.
-
Result Interpretation: A parallel rightward shift of the Carbachol curve without depression of the maximum response (
) confirms competitive antagonism . Calculate the value (measure of antagonist potency).
Experimental Workflow Diagram
Caption: Workflow for validating Benzoclidine's affinity (Binding) and functional efficacy (Organ Bath).
References
-
PubChem. (2025). Benzoclidine | C14H17NO2. National Library of Medicine. Available at: [Link]
- Negwer, M., & Scharnow, H. G. (2001). Organic-chemical drugs and their synonyms. Wiley-VCH. (Reference for chemical structure and synonyms: Oxylidin).
- Mashkovskiĭ, M. D. (1967). Pharmacology of 3-quinuclidinyl benzoate (Oxylidin). Farmakologiia i Toksikologiia.
- Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193. (Contextualizes quinuclidine esters as muscarinic ligands).
-
Rognan, D. (2014). In Silico target fishing: addressing a “Big Data” problem by ligand-based similarity rankings. Journal of Cheminformatics. Available at: [Link] (Identifies Benzoclidine as an M3 antagonist and antihypertensive).
Sources
- 1. In Silico target fishing: addressing a “Big Data” problem by ligand-based similarity rankings with data fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hakon-art.com [hakon-art.com]
- 3. Oxycodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structure-activity studies of carbamate and other esters: agonists and antagonists to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
